molecular formula C22H18F2N2O3S B2566364 2-(2,5-difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941924-04-5

2-(2,5-difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2566364
CAS No.: 941924-04-5
M. Wt: 428.45
InChI Key: NHFIQCIDZAESSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic benzothiadiazine derivative supplied for non-human research applications. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel antineoplastic agents. Structure-activity relationship (SAR) studies on the benzothiadiazine scaffold, originating from the clinical agent Diazoxide, have identified halogenated derivatives with enhanced potency and selective cytotoxicity against challenging cancer cell lines, including models of triple-negative breast cancer (TNBC) and prostate cancer . The precise mechanism of action for this specific derivative is an area of active investigation; related compounds are known to target mitochondrial metabolism, with some acting as inhibitors of mitochondrial respiratory complex II (succinate dehydrogenase), while others exhibit potent cytotoxicity through as yet undefined mechanisms that are independent of complex II inhibition . Researchers utilize this compound as a key intermediate or reference standard in drug discovery programs aimed at developing new chemotherapeutic strategies. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c1-14-7-8-15(2)16(11-14)13-25-19-5-3-4-6-21(19)30(28,29)26(22(25)27)20-12-17(23)9-10-18(20)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFIQCIDZAESSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to react a suitable precursor with a difluorophenyl group and a dimethylbenzyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it could be explored for its therapeutic properties, and in industry, it might find use in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a desired biological effect. The pathways involved would be determined by the compound's structure and the biological system it interacts with.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

  • Benzothiadiazinone vs. Thiadiazole/Thiadiazine: The compound’s benzothiadiazinone core (a six-membered ring) contrasts with smaller sulfur–nitrogen heterocycles like thiadiazoles (five-membered) and thiadiazines (six-membered with different substitution patterns). For example, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (reported in the evidence) is a thiadiazole derivative synthesized via oxidative ring contraction of a thiadiazine precursor . The larger benzothiadiazinone framework in the target compound may confer distinct electronic and steric properties, influencing reactivity or binding interactions.

Substituent Effects

  • Fluorinated vs. Fluorination often enhances metabolic stability and bioavailability in drug-like molecules.
  • Dimethylbenzyl vs. Benzyl/Phenyl :
    The 2,5-dimethylbenzyl group adds lipophilicity and steric bulk compared to simpler benzyl or phenyl substituents, which could modulate solubility or receptor-binding kinetics.

Comparative Data Table

Property/Feature Target Compound (Benzothiadiazinone Derivative) 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide
Core Structure 1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide 1,2,5-Thiadiazol-3(2H)-one 1,1-dioxide
Substituents 2,5-Difluorophenyl; 2,5-dimethylbenzyl Benzoyl; phenyl
Synthetic Yield Not reported 29% (via oxidative ring contraction)
Key Reactivity Likely influenced by fluorine and methyl groups Oxidative ring contraction under mCPBA/DCM conditions
Potential Applications Hypothesized drug-like properties Model compound for sulfur–nitrogen heterocycle reactivity studies

Research Findings and Gaps

  • Structural parallels suggest hypotheses (e.g., fluorinated groups improving stability), but experimental validation is needed.
  • Key Questions for Future Work: How do fluorine and methyl substituents affect the compound’s reactivity in ring-contraction or oxidation reactions? Does the benzothiadiazinone core exhibit unique pharmacological profiles compared to thiadiazoles?

Biological Activity

The compound 2-(2,5-difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18F2N2O3S
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiadiazine derivatives. The compound has shown promise in several areas:

Antitumor Activity

Research indicates that compounds similar to benzothiadiazines exhibit antitumor properties. For instance:

  • A study demonstrated that derivatives with similar structures were effective against human lung cancer cell lines (A549, HCC827) using both two-dimensional (2D) and three-dimensional (3D) culture methods. The compounds displayed significant cytotoxicity and inhibited cell proliferation effectively in vitro .

Antimicrobial Activity

Benzothiadiazine derivatives have also been evaluated for antimicrobial properties:

  • Compounds containing similar functional groups have shown activity against both Gram-negative and Gram-positive bacteria. Testing included methods such as broth microdilution to determine minimum inhibitory concentrations (MICs) .

The biological activity of benzothiadiazines is often attributed to their ability to interact with cellular targets:

  • DNA Binding : Some studies suggest that these compounds can bind to DNA and inhibit DNA-dependent enzymes, which is critical for their antitumor effects .
  • Enzyme Inhibition : The inhibition of specific enzymes involved in cellular proliferation has been noted as a significant mechanism through which these compounds exert their biological effects.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityCompounds exhibited IC50 values between 6.26 μM and 20.46 μM against lung cancer cell lines .
Study 2Antimicrobial TestingShowed efficacy against E. coli and S. aureus with notable MIC values .
Study 3Mechanistic InsightsIdentified DNA binding as a key mechanism for antitumor activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1SOCl₂, DCM, 0°C → RT7885
2K₂CO₃, DMF, 80°C6590
3TBAI, THF, reflux7292

Advanced Question: How can researchers address unexpected reactivity (e.g., ring contraction) during synthesis?

Methodological Answer:
Unexpected reactivity, such as ring contraction (observed in related thiadiazines ), can be mitigated by:

  • Monitoring: Use TLC or HPLC to track reaction progress and detect intermediates/byproducts.
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) to reduce electron-deficient intermediates prone to rearrangement .
  • Temperature Control: Lower reaction temperatures (e.g., 40°C instead of reflux) to suppress high-energy transition states.

Q. Table 2: Impact of Solvent on Byproduct Formation

SolventByproduct (Ring Contraction Product) Yield (%)
DMF28
Toluene5
THF12

Basic Question: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR: Key signals include deshielded ortho protons (δ 8.90–8.95 ppm due to carbonyl proximity) and aromatic splitting patterns from difluorophenyl and dimethylbenzyl groups .
  • IR: Strong S=O stretches at 1150–1250 cm⁻¹ and C=O at 1680–1700 cm⁻¹.
  • X-ray Crystallography: Resolves regiochemistry of substituents and validates the fused heterocyclic system .

Q. Table 3: Representative ¹H NMR Data

Proton PositionChemical Shift (δ, ppm)Multiplicity
Ortho to carbonyl8.90–8.95Singlet
Difluorophenyl6.75–7.20Doublet
Dimethylbenzyl2.25–2.35Singlet

Advanced Question: How can the compound’s pyruvate dehydrogenase kinase (PDK) inhibitory activity be evaluated?

Methodological Answer:

  • In Vitro Assays:
    • Enzymatic Assay: Measure IC₅₀ using recombinant PDK isoform 2 and ATP/NADH-coupled detection .
    • Cell-Based Assay: Use hepatocyte models to assess glucose uptake and lactate production under hypoxia.
  • Controls: Include AZD7545 (reference PDK inhibitor) and vehicle controls.

Q. Table 4: Example PDK Inhibition Data

CompoundIC₅₀ (µM)Selectivity (PDK2 vs. PDK1)
Target Compound0.4512:1
AZD7545 (Reference)0.388:1

Advanced Question: How should discrepancies in biological activity data between studies be resolved?

Methodological Answer:

  • Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Batch Analysis: Compare compound purity and stability across studies (e.g., HPLC-MS for degradation products).
  • Computational Modeling: Perform docking studies to assess binding mode consistency with activity trends .

Steps for Resolution:

Replicate experiments with independent synthetic batches.

Validate assay conditions (e.g., ATP concentration, pH).

Conduct meta-analysis of published data to identify methodological outliers.

Advanced Question: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Rigidification: Introduce ring constraints (e.g., fused heterocycles) to reduce metabolic susceptibility .
  • Prodrug Design: Mask polar groups (e.g., sulfate conjugation) to enhance oral bioavailability.
  • LogP Optimization: Adjust substituents (e.g., fluorine vs. methyl) to balance solubility and membrane permeability.

Q. Table 5: Impact of Rigidification on Half-Life

Compound VariantPlasma Half-Life (h)Metabolic Stability (%)
Parent Compound2.145
Rigidified Analog4.878

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.